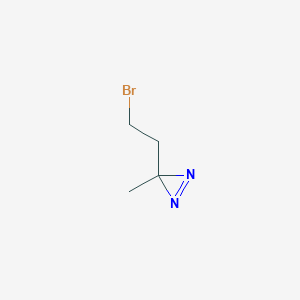

3-(2-bromoethyl)-3-methyl-3H-diazirine

Description

BenchChem offers high-quality 3-(2-bromoethyl)-3-methyl-3H-diazirine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-bromoethyl)-3-methyl-3H-diazirine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(2-bromoethyl)-3-methyldiazirine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7BrN2/c1-4(2-3-5)6-7-4/h2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFYMPPCLRKCDPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(N=N1)CCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29205-50-3 | |

| Record name | 3-(2-bromoethyl)-3-methyl-3H-diazirine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and Characterization of 3-(2-bromoethyl)-3-methyl-3H-diazirine

Executive Summary

This guide details the synthesis, characterization, and handling of 3-(2-bromoethyl)-3-methyl-3H-diazirine (CAS: 29205-50-3). As a "minimalist" photoaffinity labeling (PAL) reagent, this molecule is a critical building block in chemical biology. Unlike bulky benzophenones or trifluoromethyl-phenyl diazirines, this aliphatic diazirine offers a compact footprint (minimizing steric perturbation of the ligand-target interaction) while providing a reactive alkyl bromide handle for conjugation to nucleophiles (amines, thiols, or hydroxyls).

Key Application: Synthesis of photo-activatable probes for drug target deconvolution and binding site mapping.

Chemical Biology Context & Mechanism

The utility of this molecule relies on the unique photochemistry of the diazirine ring. Upon irradiation with UV light (~350 nm), the diazirine eliminates nitrogen gas to generate a highly reactive carbene species.

Mechanism of Action

The aliphatic carbene generated is an electron-deficient species that can insert into nearby C-H, N-H, or O-H bonds, covalently crosslinking the ligand to its protein target.

Figure 1: Photolysis mechanism of 3-methyl-3H-diazirine derivatives. The loss of nitrogen is irreversible, driving the formation of the carbene.

Retrosynthetic Analysis & Strategy

While it is theoretically possible to synthesize this molecule directly from 4-bromo-2-butanone, experience dictates that this route is fraught with low yields due to the reactivity of the alkyl bromide with liquid ammonia.

Recommended Route: The "Hydroxy-First" Strategy.

-

Precursor: Start with 4-hydroxy-2-butanone .

-

Diaziridine Formation: Convert ketone to diaziridine using liquid ammonia and Hydroxylamine-O-sulfonic acid (HOSA).

-

Oxidation: Oxidize diaziridine to diazirine (using Iodine/Et3N).

-

Functionalization: Convert the hydroxyl group to a bromide (Appel Reaction).[1]

This pathway protects the sensitive alkyl halide moiety until the final step, ensuring higher purity and safety.

Detailed Experimental Protocol

Safety & Precautions (Critical)

-

Explosion Hazard: Diazirines are potentially explosive. While aliphatic diazirines are more stable than their counterparts, never heat neat material above 40°C. Use blast shields when working with >1g scales.

-

Liquid Ammonia: Requires a Dewar condenser and -78°C (dry ice/acetone) bath. Perform in a high-efficiency fume hood.

-

Light Sensitivity: From Step 2 onwards, wrap all flasks and columns in aluminum foil.

Step 1: Synthesis of 3-(2-hydroxyethyl)-3-methyldiaziridine

Reagents: 4-hydroxy-2-butanone (1.0 eq), Liquid NH3 (excess), HOSA (1.2 eq).

-

Setup: Equip a 3-neck round-bottom flask with a dry ice/acetone condenser and a mechanical stirrer. Cool the flask to -78°C.

-

Condensation: Condense anhydrous ammonia gas into the flask (approx. 50 mL per gram of ketone).

-

Addition: Add 4-hydroxy-2-butanone slowly. Stir for 30 minutes.

-

Cyclization: Add Hydroxylamine-O-sulfonic acid (HOSA) portion-wise over 1 hour. Note: The reaction is exothermic; control addition rate to prevent ammonia boil-over.

-

Reflux: Allow the mixture to warm to reflux temperature of NH3 (-33°C) and stir for 4–6 hours.

-

Workup: Allow ammonia to evaporate overnight (into a scrubber). Extract the residue with Methanol/DCM. Filter off ammonium salts.

Step 2: Oxidation to 3-(2-hydroxyethyl)-3-methyl-3H-diazirine

Reagents: Iodine (I2), Triethylamine (Et3N), DCM.

-

Dissolution: Dissolve the crude diaziridine in DCM (0.1 M) and cool to 0°C.

-

Base: Add Et3N (3.0 eq).

-

Oxidation: Add solid Iodine portion-wise until the dark brown color persists.

-

Monitoring: The reaction is fast. Monitor by TLC (stain with phosphomolybdic acid; diazirines are not UV active at 254 nm usually, but the iodine color helps).

-

Quench: Wash with sat. Na2S2O3 (sodium thiosulfate) to remove excess iodine (organic layer turns from brown to pale yellow).

-

Purification: Flash chromatography (Silica, Hexane:EtOAc gradient). Product is volatile; do not use high vacuum.

Step 3: Bromination (Appel Reaction)

Reagents: CBr4 (1.1 eq), PPh3 (1.1 eq), DCM.

-

Setup: Dissolve the diazirine alcohol from Step 2 in dry DCM at 0°C under Argon. Protect from light.

-

Initiation: Add PPh3 (Triphenylphosphine) slowly. The solution may turn slightly yellow.

-

Completion: Stir at 0°C for 1 hour, then warm to RT for 1 hour.

-

Workup: Concentrate carefully (no heat). Add Hexane to precipitate Triphenylphosphine oxide (TPPO). Filter.

-

Final Purification: Silica gel column (100% Pentane or Pentane/Ether). The product is a volatile oil.

Figure 2: Synthetic workflow utilizing the hydroxy-ketone route to maximize yield and safety.

5.

Sources

Physical and chemical properties of 3-(2-bromoethyl)-3-methyl-3H-diazirine

An In-Depth Technical Guide to 3-(2-bromoethyl)-3-methyl-3H-diazirine: Properties and Applications in Scientific Research

Introduction: A Versatile Tool for Covalent Capture

In the intricate world of molecular and cellular biology, understanding transient interactions between biomolecules is paramount to deciphering complex biological processes and advancing drug discovery. 3-(2-bromoethyl)-3-methyl-3H-diazirine has emerged as a powerful and versatile tool for researchers, functioning as a photo-cross-linking agent that forges covalent bonds to capture these fleeting interactions. Diazirines, as a class of photoreactive compounds, are prized for their small size, stability in biological environments, and efficient activation with long-wave UV light, which minimizes damage to sensitive samples.[1][2]

This guide provides a comprehensive overview of the physical and chemical properties of 3-(2-bromoethyl)-3-methyl-3H-diazirine, its synthesis, and its application in state-of-the-art research methodologies. As a bifunctional reagent, it features a photo-activatable diazirine ring and a reactive bromoethyl handle, offering a dual capacity for covalent labeling and subsequent chemical modification. This unique combination makes it an invaluable asset for scientists engaged in proteomics, chemical biology, and therapeutic development.

Physical and Spectroscopic Properties

The fundamental physical characteristics of 3-(2-bromoethyl)-3-methyl-3H-diazirine are crucial for its proper handling, storage, and application in experimental design. These properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 29205-50-3 | [3][4][5] |

| Molecular Formula | C₄H₇BrN₂ | [4][5] |

| Molecular Weight | 163.02 g/mol | [4][5] |

| Purity | Typically >96% | [5] |

| Appearance | Pale yellow oil | [6] |

| SMILES Code | CC1(CCBr)N=N1 | [4] |

| Storage Conditions | Store in freezer at -20°C, under an inert atmosphere, and protected from light. | [4] |

Proper storage is critical to maintain the compound's integrity. The diazirine ring is sensitive to light and heat, while the overall molecule should be kept in an inert atmosphere to prevent degradation.[4]

Chemical Properties and Reactivity

The utility of 3-(2-bromoethyl)-3-methyl-3H-diazirine stems from its distinct chemical reactivities: the photo-activation of the diazirine ring and the nucleophilic substitution potential of the bromoethyl group.

Photo-activation and Carbene Generation

The core function of the diazirine moiety is to serve as a precursor to a highly reactive carbene intermediate upon photo-activation.[7][8] This process is typically initiated by irradiation with UV light at wavelengths between 330 and 370 nm.[2][9] This range is advantageous as it is less damaging to biological macromolecules compared to shorter UV wavelengths required for other photoreactive groups like aryl azides.[7][10]

Upon absorbing light, the diazirine ring expels a molecule of dinitrogen (N₂), a thermodynamically favorable process, to generate a carbene.[7][11] This carbene is an exceptionally reactive species that can rapidly insert into a wide array of chemical bonds, including stable C-H, N-H, and O-H bonds in its immediate vicinity.[1][7] An alternative pathway involves isomerization to a transient diazo intermediate, which can also lead to carbene formation or react with nucleophiles.[12][13] The non-specific reactivity of the carbene is a key advantage, as it allows for the labeling of interaction partners without a requirement for specific functional groups on the target molecule.[14]

Reactivity of the Bromoethyl Group

The 2-bromoethyl substituent serves as a versatile chemical handle. As a primary alkyl halide, it is susceptible to nucleophilic substitution (Sₙ2) reactions. This allows researchers to conjugate the diazirine photo-cross-linker to other molecules of interest before the photo-activation step. For example, it can be reacted with amines, thiols, or carboxylates to attach:

-

Reporter Tags: Biotin for affinity purification or fluorescent dyes for imaging.

-

Ligands: Small molecules or peptides to direct the probe to a specific protein target.

-

Linkers: Polyethylene glycol (PEG) or other spacers to modulate solubility or distance.

Synthesis of 3-(2-bromoethyl)-3-methyl-3H-diazirine

The synthesis of this compound is typically achieved from its corresponding alcohol precursor, 2-(3-methyl-3H-diazirin-3-yl)ethan-1-ol.[15] The conversion of the primary alcohol to the bromide is a standard organic transformation. While specific reagents can vary, a common method involves treatment with a brominating agent like phosphorus tribromide (PBr₃) or carbon tetrabromide (CBr₄) in the presence of triphenylphosphine (PPh₃).

Safety and Handling

As with any reactive chemical, proper safety precautions must be observed when handling 3-(2-bromoethyl)-3-methyl-3H-diazirine.

| Hazard Information | Precautionary Measures |

| GHS Pictogram: Flame, Corrosion, Exclamation Mark | P210: Keep away from heat/sparks/open flames. |

| Signal Word: Danger | P261: Avoid breathing dust/fume/gas/mist/vapors. |

| Hazard Statements: | P280: Wear protective gloves/eye protection. |

| H226: Flammable liquid and vapor | P305+P351+P338: IF IN EYES: Rinse cautiously with water. |

| H315: Causes skin irritation | P310: Immediately call a POISON CENTER or doctor. |

| H318: Causes serious eye damage | P403+P235: Store in a well-ventilated place. Keep cool. |

| H335: May cause respiratory irritation |

(Safety information is based on supplier data for CAS 29205-50-3 and may vary. Always consult the specific Safety Data Sheet (SDS) provided by the supplier.) [3]

Conclusion

3-(2-bromoethyl)-3-methyl-3H-diazirine is a potent and adaptable chemical probe for modern biological research. Its small size minimizes steric hindrance, while its efficient photo-activation at biocompatible wavelengths allows for the covalent capture of biomolecular interactions in complex biological systems. [1][14]The presence of the bromoethyl group further extends its utility, enabling its incorporation into a wide range of custom-designed probes for targeted studies. For researchers in drug development and chemical biology, this reagent provides a robust method for target identification, validation, and the structural investigation of protein complexes, making it an indispensable tool in the scientific arsenal.

References

- Benchchem. A Comparative Guide to Diazirine Photo-Cross-Linkers in Proteomics.

- Tomohiro, T. DIAZIRINE-BASED MULTIFUNCTIONAL PHOTO-PROBES FOR AFFINITY-BASED ELUCIDATION OF PROTEIN-LIGAND INTERACTION. Semantic Scholar. Published November 14, 2014.

- Ambeed. 29205-50-3|3-(2-Bromoethyl)-3-methyl-3H-diazirine.

- Thermo Fisher Scientific. Photoreactive Crosslinker Chemistry.

- RSC Publishing. Diazirine-based photo-crosslinkers for defect free fabrication of solution processed organic light-emitting diodes. Published August 5, 2020.

- Tian, Y., Lin, Q. Recent Development of Photo-Cross-Linkers as Tools for Biomedical Research. CHIMIA.

- BLD Pharm. 29205-50-3|3-(2-Bromoethyl)-3-methyl-3H-diazirine.

- Royal Society of Chemistry. Electronic Supplementary Information: Species selective diazirine positioning in tag-free photoactive quorum sensing probes. Published 2013.

- reposiTUm. DIAZIRINE-FAD: A STABLE COFACTOR FOR BIOCATALYSTS AND A MOLECULAR PROBE.

- Precise PEG. 3-(2-bromoethyl)-3-methyl-3H-diazirine | 29205-50-3.

- MDPI. Base-Mediated One-Pot Synthesis of Aliphatic Diazirines for Photoaffinity Labeling. Published August 22, 2017.

- Sigma-Aldrich. SAFETY DATA SHEET. Published September 24, 2025.

- BLDpharm. Applications of Diazirine in Chemical Biology.

- Tokyo Chemical Industry. SAFETY DATA SHEET. Published September 19, 2025.

- Wikipedia. Diazirine.

- MDPI. Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors. Published May 13, 2020.

- ResearchGate. Overview of diazirine reactivity and utility in chemical biology.

- Development of Diazirine-based crosslinking agents for covalently linking protein.

- TCI Chemicals. Photo-reactive Crosslinkers.

- Organic Syntheses Procedure. 7.

- Bera, P. P., Lee, T. J. Energy Landscape, and Structural and Spectroscopic Characterization of Diazirine and Its Cyclic Isomers.

- ChemRxiv. Safety Evaluation of a Prototypical Diazirine-Based Covalent Crosslinker and Molecular Adhesive. Published September 22, 2022.

- ChemRxiv. Labeling Preferences of Diazirines with Protein Biomolecules.

- PMC. Diazirines Beyond Photoaffinity Labeling: A Comprehensive Overview of Applications in Biological Sciences, Materials Chemistry, and NMR‐Spectroscopy. Published December 19, 2025.

- PMC. New Trends in Diaziridine Formation and Transformation (a Review).

- Dana Bioscience. 3-(2-Bromoethyl)-3-(but-3-yn-1-yl)-3H-diazirine 10mg.

- Sigma-Aldrich. 3-(2-bromoethyl)-3-(but-3-yn-1-yl)-3H-diazirine.

- Blencowe, A., Hayes, W. Development and application of diazirines in biological and synthetic macromolecular systems. PubMed. Published August 5, 2005.

- Digital Commons@Becker. Synthetic routes to trifluoromethylphenyl diazirine photolabeling reagents containing an alkyne substituent (TPDYNE) for. Published December 8, 2023.

- MDPI. Heteroaromatic Diazirines Are Essential Building Blocks for Material and Medicinal Chemistry. Published February 1, 2023.

- Cayman Chemical. LAP (Lithium phenyl-2,4,6-trimethylbenzoylphosphinate, Photoinitiator LAP, CAS Number: 85073-19-4).

- Sigma-Aldrich. 5-Bromobenzofuran 97 23145-07-5.

- RSC Publishing. Electronically optimized diazirine-based polymer crosslinkers.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 3. 29205-50-3|3-(2-Bromoethyl)-3-methyl-3H-diazirine| Ambeed [ambeed.com]

- 4. 29205-50-3|3-(2-Bromoethyl)-3-methyl-3H-diazirine|BLD Pharm [bldpharm.com]

- 5. precisepeg.com [precisepeg.com]

- 6. mdpi.com [mdpi.com]

- 7. Diazirine - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

- 9. Diazirine-based photo-crosslinkers for defect free fabrication of solution processed organic light-emitting diodes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 10. tcichemicals.com [tcichemicals.com]

- 11. researchgate.net [researchgate.net]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. chemrxiv.org [chemrxiv.org]

- 14. researchgate.net [researchgate.net]

- 15. repositum.tuwien.at [repositum.tuwien.at]

An In-depth Technical Guide to Photo-Reactive Crosslinking Agents

For Researchers, Scientists, and Drug Development Professionals

I. Introduction: Capturing Molecular Interactions in Time

In the intricate dance of cellular processes, transient and dynamic interactions between biomolecules are fundamental to function. Understanding these interactions—identifying binding partners, mapping interfaces, and elucidating structural rearrangements—is a cornerstone of modern biological research and drug development. Photo-reactive crosslinking has emerged as a powerful technique to "freeze" these fleeting interactions in time, creating stable covalent bonds that allow for their subsequent analysis.[1][2] This is achieved through the use of specialized chemical agents that remain inert until activated by a specific wavelength of light.[1][3] This temporal control is a key advantage, enabling researchers to initiate crosslinking at a precise moment in a biological process, thereby capturing a snapshot of the molecular machinery in action.[1][2]

This guide provides a comprehensive overview of the core principles, chemistries, and applications of photo-reactive crosslinking agents. As a senior application scientist, the goal is not merely to present protocols, but to instill a deep understanding of the underlying mechanisms, empowering you to make informed decisions in your experimental design and data interpretation.

II. The Chemistry of Light Activation: A Tale of Three Moieties

The utility of a photo-reactive crosslinker is defined by its photo-activatable group. While several exist, three classes dominate the landscape of biological research: aryl azides, diazirines, and benzophenones.[3] Each possesses distinct photochemical properties, reactivity profiles, and, consequently, optimal applications.

A. Aryl Azides: The Workhorse of Photocrosslinking

Aryl azides are among the most established and widely used photo-reactive groups.[3] Upon irradiation with UV light (typically 254-280 nm), they undergo photolysis, extruding nitrogen gas (N₂) to form a highly reactive singlet nitrene intermediate.[4] This nitrene can then undergo a variety of reactions, including insertion into C-H and N-H bonds, or rearrangement to a dehydroazepine, which can react with nucleophiles.[5]

-

Mechanism of Action: The primary utility of aryl azides lies in the ability of the generated nitrene to form covalent bonds with nearby molecules.[4][6] However, the reactivity of the singlet nitrene is not entirely non-specific, and it can also undergo intramolecular rearrangements or react with solvent molecules.[5][6] Furthermore, the singlet nitrene can interconvert to a more stable but less reactive triplet state, which can participate in hydrogen abstraction reactions.[6]

-

Causality in Experimental Design: The choice of an aryl azide-based crosslinker is often dictated by its relatively long half-life, which can allow for diffusion and crosslinking to more distant partners. However, this can also lead to a higher degree of non-specific labeling. The requirement for short-wavelength UV light for activation can also be a concern, as it has the potential to cause photodamage to proteins and nucleic acids.[7]

B. Diazirines: Precision and Efficiency

Diazirines represent a newer class of photo-reactive crosslinkers that have gained popularity due to their improved photochemical properties compared to aryl azides.[3] They are activated by long-wave UV light (330-370 nm), which is less damaging to biological samples.[3] Upon photoactivation, diazirines extrude N₂ to generate a highly reactive carbene intermediate.[8][9]

-

Mechanism of Action: The carbene generated from a diazirine is highly reactive and inserts indiscriminately into C-H, N-H, and O-H bonds in its immediate vicinity.[8] This high reactivity and short half-life make diazirines excellent tools for capturing very proximal interactions.[10] Recent studies have also elucidated a two-step mechanism where the diazirine can first isomerize to a more stable diazo intermediate, which then reacts, particularly with polar residues, or is further irradiated to form the carbene.[9][11]

-

Causality in Experimental Design: The use of diazirine-based crosslinkers is advantageous when seeking to map direct and immediate binding interfaces. The less-damaging long-wave UV activation is also a significant benefit.[3] The choice between different diazirine-containing crosslinkers may depend on the desired spacer arm length and the specific reactivity of the carbene generated.

C. Benzophenones: A Different Path to Crosslinking

Benzophenones operate through a distinct photochemical mechanism. Upon excitation with UV light (around 350 nm), the benzophenone moiety is promoted to an excited triplet state.[12] This excited state does not directly insert into bonds but instead abstracts a hydrogen atom from a nearby C-H bond to form a pair of radicals.[13][14] These radicals then recombine to form a stable C-C covalent bond.[13]

-

Mechanism of Action: The hydrogen abstraction mechanism of benzophenones makes them particularly effective for crosslinking to aliphatic amino acid residues.[13] The reaction is highly specific for C-H bonds, and the relatively long lifetime of the excited triplet state can allow for some conformational sampling before crosslinking occurs.

-

Causality in Experimental Design: Benzophenone-based crosslinkers are a good choice when the interaction interface is expected to be rich in aliphatic residues. The longer wavelength of activation is also less damaging to biological samples.[12] However, the requirement for an abstractable hydrogen atom can limit the potential crosslinking sites.

III. The Anatomy of a Crosslinker: Beyond the Photo-Reactive Head

While the photo-reactive group dictates the "when" and "how" of crosslinking, the overall structure of the crosslinker molecule is equally critical for experimental success. Most photo-reactive crosslinkers are heterobifunctional, meaning they possess two different reactive groups connected by a spacer arm.[3][15]

-

The "Anchor" Group: One end of the crosslinker is typically a thermally reactive group that forms a stable covalent bond with the "bait" protein. The most common of these are N-hydroxysuccinimide (NHS) esters, which react efficiently with primary amines (the N-terminus and the side chain of lysine residues) under physiological to slightly alkaline conditions (pH 7.2-9) to form stable amide bonds.[16][17][18] This initial reaction is performed in the dark to prevent premature activation of the photo-reactive group.[3]

-

The Spacer Arm: The spacer arm connects the anchor group and the photo-reactive group. Its length is a critical parameter that defines the "reach" of the crosslinker. Longer spacer arms can capture more distant or transient interactors, while shorter spacer arms provide more precise information about direct binding interfaces. Some spacer arms also incorporate cleavable linkages, such as disulfide bonds, which can be broken with reducing agents like DTT.[19] This feature is invaluable for subsequent analysis, such as mass spectrometry, as it allows for the separation of the crosslinked partners.

-

Solubility and Cell Permeability: The solubility of the crosslinker is a practical consideration. Many NHS-ester-containing crosslinkers are not water-soluble and must be dissolved in an organic solvent like DMSO or DMF before being added to the aqueous reaction mixture.[17][19] To address this, sulfonated versions of these crosslinkers (e.g., Sulfo-SDA) are available, which are water-soluble and generally cell-impermeable, making them ideal for studying cell-surface interactions.[19][20]

IV. Experimental Design and Workflow: A Self-Validating System

A well-designed photo-crosslinking experiment is a self-validating system, with built-in controls to ensure the specificity and reliability of the results. The following outlines a typical workflow for a "bait-and-prey" experiment to identify protein-protein interactions.

Diagram: Typical Photo-Crosslinking Workflow

Caption: A generalized workflow for identifying protein-protein interactions using a heterobifunctional photo-reactive crosslinker.

Detailed Protocol: A Step-by-Step Guide with Rationale

-

Preparation of the Bait Protein:

-

Action: The purified bait protein is prepared in an amine-free buffer (e.g., PBS, HEPES) at a pH between 7.2 and 8.5.[16][17]

-

Causality: The slightly alkaline pH ensures that a sufficient proportion of the primary amines on the protein are deprotonated and thus nucleophilic, facilitating the reaction with the NHS ester.[16][18] Amine-containing buffers like Tris would compete with the protein for reaction with the crosslinker and must be avoided.[17]

-

-

Labeling of the Bait Protein (in the dark):

-

Action: The photo-reactive crosslinker, dissolved in an appropriate solvent (e.g., DMSO for non-sulfonated reagents), is added to the bait protein solution at a defined molar excess (typically 10-50 fold).[19][21] The reaction is incubated at room temperature for 30 minutes to 2 hours, or at 4°C overnight.[16][19]

-

Causality: Performing this step in the dark or under subdued light is critical to prevent premature activation of the photo-reactive group.[3] The molar excess of the crosslinker is optimized to achieve a sufficient level of labeling without causing excessive modification that could compromise the protein's function.

-

-

Quenching and Removal of Excess Crosslinker:

-

Action: The labeling reaction is quenched by adding a small molecule with a primary amine, such as Tris or glycine, to a final concentration of 50-100 mM.[19] Excess, unreacted crosslinker is then removed by dialysis or desalting column chromatography.[19]

-

Causality: Quenching deactivates any remaining NHS esters, preventing unwanted side reactions in the subsequent steps.[19] Removal of the excess crosslinker is essential to avoid non-specific crosslinking of prey proteins that are not bound to the bait.

-

-

Formation of the Bait-Prey Complex:

-

Action: The labeled bait protein is incubated with the source of prey proteins (e.g., cell lysate, purified protein) under conditions that promote their interaction.

-

Causality: This step allows the bait protein to find and bind to its specific interaction partners. The duration and conditions of this incubation will depend on the known or expected kinetics and affinity of the interaction.

-

-

Photo-Activation and Crosslinking:

-

Action: The sample is exposed to UV light of the appropriate wavelength for a defined period.[19] This is typically done on ice to minimize heat-induced artifacts.

-

Causality: The UV light provides the energy to activate the photo-reactive group, leading to the formation of a covalent bond with any molecule in close proximity, thus "capturing" the interaction.[3] The duration of UV exposure should be optimized to maximize crosslinking efficiency while minimizing potential photodamage.

-

-

Analysis of Crosslinked Products:

-

Action: The crosslinked sample is analyzed by SDS-PAGE and Western blotting. A successful crosslinking event will result in a new, higher molecular weight band corresponding to the bait-prey complex. This band can then be excised from the gel, digested with a protease (e.g., trypsin), and analyzed by mass spectrometry to identify the prey protein(s).[22]

-

Causality: The appearance of a light-dependent, higher molecular weight band that is recognized by an antibody against the bait protein is strong evidence of a specific interaction. Mass spectrometry provides the definitive identification of the unknown binding partner.[7][22]

-

Self-Validating Controls:

-

"No UV" Control: A parallel reaction that is not exposed to UV light should not produce the higher molecular weight crosslinked band. This confirms that the observed crosslinking is indeed light-dependent.

-

"Unlabeled Bait" Control: A reaction with unlabeled bait protein should not produce the crosslinked band, confirming that the crosslinker is necessary for the reaction.

-

"Competition" Control: If a known inhibitor or competitor of the bait-prey interaction is available, its inclusion should reduce or eliminate the formation of the crosslinked product, demonstrating the specificity of the interaction being captured.

V. Data Presentation: A Comparative Overview of Common Photo-Reactive Crosslinkers

| Crosslinker Type | Photo-Reactive Group | Activation Wavelength | Reactive Intermediate | Key Features | Common Applications |

| Aryl Azides | Aryl Azide | 254-280 nm | Nitrene | Established chemistry, longer half-life | General protein-protein and protein-nucleic acid interaction studies |

| Diazirines (e.g., SDA) | Diazirine | 330-370 nm | Carbene | High reactivity, short half-life, less damaging UV | Mapping direct binding interfaces, in vivo crosslinking |

| Benzophenones | Benzophenone | ~350 nm | Excited Triplet State | Specific for C-H bonds, less damaging UV | Probing interactions at aliphatic-rich interfaces |

VI. Advanced Applications and Future Directions

The versatility of photo-reactive crosslinking has led to its application in a wide range of advanced experimental strategies:

-

In Vivo Crosslinking: By metabolically incorporating photo-reactive unnatural amino acids into proteins, it is possible to perform crosslinking experiments within living cells, providing a snapshot of interactions in their native context.[1][3][23]

-

Label Transfer: Label-transfer reagents are a specialized type of photo-reactive crosslinker that includes a detectable tag (e.g., biotin) and a cleavable spacer arm.[3] After crosslinking and cleavage, the tag is transferred from the bait to the prey, allowing for the specific identification of the interacting partner.

-

Quantitative Crosslinking Mass Spectrometry: By combining photo-crosslinking with stable isotope labeling techniques, it is possible to quantify changes in protein interactions under different cellular conditions, providing dynamic information about the interactome.[24][25]

The continued development of new photo-reactive chemistries, including those activated by visible light, and more sophisticated mass spectrometry-based analytical workflows promises to further expand the power and utility of this indispensable technique.[26][27]

VII. Conclusion

Photo-reactive crosslinking agents are invaluable tools for the modern life scientist. By providing a means to covalently capture transient biomolecular interactions with temporal control, they offer a window into the dynamic molecular events that underpin cellular function. A thorough understanding of the underlying chemistry of different photo-reactive groups, combined with a rationally designed, self-validating experimental workflow, is the key to unlocking the full potential of this powerful technology and generating high-confidence data to drive research and discovery forward.

References

-

Mechanism of diazirine photo‐crosslinking. a) Upon UV irradiation, the... - ResearchGate. (n.d.). Retrieved February 14, 2026, from [Link]

-

Mädler, S., et al. (2009). Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities. Journal of Mass Spectrometry, 44(5), 694-706. [Link]

-

Deciphering Diazirine Reaction Mechanism: through Irradiation Modulation for Residue-Specific Distance Restraints in Protein Photo-Crosslinking - OmicsDI. (n.d.). Retrieved February 14, 2026, from [Link]

-

Protein Structure Mapping: Unveiling the Mechanism of Diazirine Photo-reactions. (2024, July 19). Chemistry. [Link]

-

Early Events in the Photochemistry of Aryl Azides from Femtosecond UV/Vis Spectroscopy and Quantum Chemical Calculations - ACS Publications. (n.d.). Retrieved February 14, 2026, from [Link]

-

Aryl Azide Photochemistry in Defined Protein Environments | Organic Letters - ACS Publications. (n.d.). Retrieved February 14, 2026, from [Link]

-

Photochemistry of aryl azides: detection and characterization of a dehydroazepine by time-resolved infrared spectroscopy and flash photolysis at room temperature | Journal of the American Chemical Society. (n.d.). Retrieved February 14, 2026, from [Link]

-

Visible-light-induced protein labeling in live cells with aryl azides - RSC Publishing. (2023, January 27). Retrieved February 14, 2026, from [Link]

-

Probing the Mechanism of Photoaffinity Labeling by Dialkyldiazirines through Bioorthogonal Capture of Diazoalkanes - PMC. (2020, December 1). Retrieved February 14, 2026, from [Link]

-

Deciphering Diazirine Reaction Mechanism: through Irradiation Modulation for Residue-Specific Distance Restraints in Protein Photo-Crosslinking - EMBL-EBI. (2024, June 22). Retrieved February 14, 2026, from [Link]

-

Modulating the photolysis of aryl azides in a supramolecular host to develop photoactivatable fluorophores - Chemical Communications (RSC Publishing). (n.d.). Retrieved February 14, 2026, from [Link]

-

On the Limits of Benzophenone as Cross-Linker for Surface-Attached Polymer Hydrogels. (2017, December 7). Retrieved February 14, 2026, from [Link]

-

Proposed benzophenone photocrosslinking mechanisms. - ResearchGate. (n.d.). Retrieved February 14, 2026, from [Link]

-

On the crosslinking mechanism of benzophenone-containing polyimides - ACS Publications. (n.d.). Retrieved February 14, 2026, from [Link]

-

Photocrosslinking approaches to interactome mapping - PMC - NIH. (n.d.). Retrieved February 14, 2026, from [Link]

-

On the crosslinking mechanism of benzophenone-containing polyimides - American Chemical Society. (n.d.). Retrieved February 14, 2026, from [Link]

-

Progress Toward Proteome-Wide Photo-Crosslinking to Enable Residue-Level Visualization of Protein Structures and Networks in vivo - PMC. (2024, November 13). Retrieved February 14, 2026, from [Link]

-

Photocrosslinkable natural polymers in tissue engineering - PMC - NIH. (n.d.). Retrieved February 14, 2026, from [Link]

-

Theoretical Study on the Grafting Reaction of Benzophenone Compounds to Polyethylene in the UV Radiation Cross-Linking Process - MDPI. (n.d.). Retrieved February 14, 2026, from [Link]

-

Photo-Reactive Crosslinking Using Visible Light: Versatile Hydrogel Fabrication for Emerging Fields | Request PDF - ResearchGate. (n.d.). Retrieved February 14, 2026, from [Link]

-

Crosslinking-Interaction-Protein-Biochemistry-BIO-PROTCOCL. (n.d.). Retrieved February 14, 2026, from [Link]

-

Protocol for Site-Specific Photo-Crosslinking Proteomics to Identify Protein-Protein Interactions in Mammalian Cells - PubMed. (2020, September 15). Retrieved February 14, 2026, from [Link]

-

Quantitative Photo-crosslinking Mass Spectrometry Revealing Protein Structure Response to Environmental Changes - PMC. (n.d.). Retrieved February 14, 2026, from [Link]

-

Succinimidyl-ester diazirine (SDA) reagents - Interchim. (n.d.). Retrieved February 14, 2026, from [Link]

-

Multifunctional Photo-Cross-Linking Probes: From Target Protein Searching to Imaging Applications | Accounts of Chemical Research - ACS Publications. (2022, December 19). Retrieved February 14, 2026, from [Link]

-

Proteome-Wide Photo-Crosslinking Enables Residue-Level Visualization of Protein Interaction Networks in vivo - bioRxiv. (2022, September 20). Retrieved February 14, 2026, from [Link]

-

Residue Selective Crosslinking of Proteins through Photoactivatable or Proximity-Enabled Reactivity - PMC. (n.d.). Retrieved February 14, 2026, from [Link]

-

(PDF) Protocol for Site-Specific Photo-Crosslinking Proteomics to Identify Protein-Protein Interactions in Mammalian Cells - ResearchGate. (2025, November 13). Retrieved February 14, 2026, from [Link]

-

Tandem mass spectrometry fragmentation patterns of sulfo-SDA cross-linked peptides - PMC. (n.d.). Retrieved February 14, 2026, from [Link]

-

What Is the Protocol for Crosslinking-Based Protein Interaction Analysis? - Mtoz Biolabs. (n.d.). Retrieved February 14, 2026, from [Link]

-

Photo-induced covalent cross-linking for the analysis of biomolecular interactions. (n.d.). Retrieved February 14, 2026, from [Link]

-

Photocrosslinking Approach to Investigate Protein Interactions in the Bcl-2 Family - PMC. (n.d.). Retrieved February 14, 2026, from [Link]

-

Analysis of protein-nucleic acid interactions by photochemical cross-linking and mass spectrometry - PubMed. (n.d.). Retrieved February 14, 2026, from [Link]

-

Quantitative Photo-crosslinking Mass Spectrometry Revealing Protein Structure Response to Environmental Changes | Analytical Chemistry - ACS Publications. (2019, June 17). Retrieved February 14, 2026, from [Link]

-

R5. Overview of Cross-Linking, Including Photo-Reactive Cross-Linking Methods - YouTube. (2019, August 1). Retrieved February 14, 2026, from [Link]

Sources

- 1. Photocrosslinking approaches to interactome mapping - PMC [pmc.ncbi.nlm.nih.gov]

- 2. semanticscholar.org [semanticscholar.org]

- 3. Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Analysis of protein-nucleic acid interactions by photochemical cross-linking and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. omicsdi.org [omicsdi.org]

- 10. Residue Selective Crosslinking of Proteins through Photoactivatable or Proximity-Enabled Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. communities.springernature.com [communities.springernature.com]

- 12. On the Limits of Benzophenone as Cross-Linker for Surface-Attached Polymer Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Progress Toward Proteome-Wide Photo-Crosslinking to Enable Residue-Level Visualization of Protein Structures and Networks in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 18. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]

- 19. documents.thermofisher.com [documents.thermofisher.com]

- 20. Sulfo-SDA (Sulfo-NHS-Diazirine) | SCBT - Santa Cruz Biotechnology [scbt.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. What Is the Protocol for Crosslinking-Based Protein Interaction Analysis? | MtoZ Biolabs [mtoz-biolabs.com]

- 23. researchgate.net [researchgate.net]

- 24. Quantitative Photo-crosslinking Mass Spectrometry Revealing Protein Structure Response to Environmental Changes - PMC [pmc.ncbi.nlm.nih.gov]

- 25. pubs.acs.org [pubs.acs.org]

- 26. Visible-light-induced protein labeling in live cells with aryl azides - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC06987C [pubs.rsc.org]

- 27. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Utilizing 3-(2-bromoethyl)-3-methyl-3H-diazirine in Protein-Protein Interaction Studies

Introduction: Capturing Transient Interactions with Light

The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes, and identifying these interactions is a cornerstone of modern drug development. While many stable protein complexes can be analyzed using traditional methods like co-immunoprecipitation, the transient and dynamic nature of many crucial interactions presents a significant challenge. Photo-affinity labeling (PAL) has emerged as a powerful technique to overcome this hurdle by "freezing" these fleeting interactions in time through the formation of covalent bonds.[1][2]

At the heart of this technique are photo-reactive crosslinking reagents. Among these, diazirines are particularly advantageous due to their small size, which minimizes perturbation of the biological system, and their ability to be activated by long-wave UV light (around 350 nm), reducing potential damage to proteins and cells.[3][4] Upon photoactivation, diazirines extrude nitrogen gas to generate highly reactive carbene intermediates that can insert into neighboring C-H, N-H, and O-H bonds non-specifically, thereby covalently capturing nearby interacting molecules.[3][5][6]

This guide provides a comprehensive overview and detailed protocols for the application of 3-(2-bromoethyl)-3-methyl-3H-diazirine , a heterobifunctional crosslinker, for the study of protein-protein interactions.

The Reagent: 3-(2-bromoethyl)-3-methyl-3H-diazirine

3-(2-bromoethyl)-3-methyl-3H-diazirine is a versatile tool for PPI studies. Its structure incorporates two key functionalities:

-

A photo-activatable diazirine moiety : This three-membered ring is stable in the dark but, upon irradiation with UV light (~350-360 nm), generates a highly reactive carbene intermediate.[3][4]

-

A bromoethyl functional group : This serves as a reactive handle for the initial covalent attachment of the crosslinker to a "bait" protein of interest, typically targeting nucleophilic amino acid side chains like cysteine.

Mechanism of Action

The utility of this reagent is based on a two-step process. First, the bromoethyl group is used to conjugate the diazirine to a purified protein of interest (the "bait"). This bait protein, now carrying the photo-reactive warhead, is then introduced into a system containing its potential binding partners ("prey"). Upon UV irradiation, the diazirine ring is activated, leading to the capture of any protein in close proximity.

Recent research has revealed a nuanced photo-reaction mechanism for alkyl diazirines.[7][8] Upon irradiation, the diazirine can form a linear diazo isomer.[5][9] Both the diazirine and the diazo intermediate can proceed to form the highly reactive carbene. The diazo intermediate itself shows a preference for reacting with polar amino acid residues such as aspartic acid, glutamic acid, and tyrosine.[7][8][9] By carefully modulating the irradiation time and power, it is possible to influence the reactive species generated and thus the labeling pattern.[7][8][9]

Caption: Photoactivation of 3-(2-bromoethyl)-3-methyl-3H-diazirine.

Experimental Design and Workflow

A successful photo-crosslinking experiment requires careful planning. The general workflow involves several key stages, from initial conjugation to final analysis.

Caption: General experimental workflow for PPI studies.

Key Considerations:

-

Bait Protein Purity: The bait protein should be highly pure to ensure specific conjugation of the crosslinker.

-

Buffer Composition: Avoid buffers containing primary amines (e.g., Tris) or thiols (e.g., DTT) during the conjugation step, as they can react with the bromoethyl group. Phosphate-buffered saline (PBS) or HEPES buffers are suitable alternatives.

-

UV Irradiation: The optimal UV dose (a function of intensity and time) must be determined empirically. Too little UV will result in low crosslinking efficiency, while too much can cause protein damage. A UV lamp with an emission maximum around 365 nm is ideal.[10]

-

Controls are Crucial:

-

No UV control: A sample that is not exposed to UV light is essential to distinguish between specific photo-crosslinking and non-specific aggregation.

-

No crosslinker control: A sample without the diazirine reagent helps identify proteins that might non-specifically co-purify with the bait.

-

Detailed Protocols

Protocol 1: Conjugation of 3-(2-bromoethyl)-3-methyl-3H-diazirine to a Bait Protein

This protocol describes the labeling of a bait protein containing accessible cysteine residues.

Materials:

-

Purified bait protein (1-5 mg/mL) in a suitable buffer (e.g., PBS, pH 7.2-7.5).

-

3-(2-bromoethyl)-3-methyl-3H-diazirine.

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

-

Desalting columns (e.g., Zeba™ Spin Desalting Columns).

Procedure:

-

Prepare Reagent Stock: Dissolve 3-(2-bromoethyl)-3-methyl-3H-diazirine in anhydrous DMF or DMSO to a final concentration of 10-50 mM. Note: Prepare this solution fresh before each use.

-

Reaction Setup: In a microcentrifuge tube, combine the bait protein with the diazirine stock solution. A 10- to 50-fold molar excess of the reagent over the protein is a good starting point.

-

Rationale: A molar excess ensures efficient labeling. The optimal ratio should be determined empirically to achieve sufficient labeling without causing protein precipitation or loss of function.

-

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.

-

Rationale: The bromoethyl group reacts with nucleophilic side chains. Cysteine thiols are particularly reactive. The reaction is performed in the dark to prevent premature activation of the diazirine.[3]

-

-

Quenching (Optional): The reaction can be quenched by adding a small molecule thiol, such as 2-mercaptoethanol, to a final concentration of ~10 mM.

-

Removal of Excess Reagent: Remove unconjugated crosslinker using a desalting column according to the manufacturer's instructions. This step is critical to prevent the free crosslinker from reacting with prey proteins in subsequent steps.

-

Verification (Optional but Recommended): Confirm successful conjugation using MALDI-TOF mass spectrometry. An increase in the protein's molecular weight corresponding to the mass of the attached reagent (163.02 Da, minus HBr) will indicate successful labeling.

Protocol 2: In Vitro Photo-Crosslinking

This protocol is for studying the interaction between the labeled bait protein and a purified prey protein.

Materials:

-

Diazirine-labeled bait protein (from Protocol 1).

-

Purified prey protein.

-

Interaction buffer (a buffer known to support the interaction, e.g., PBS or HEPES with appropriate salt concentrations).

-

UV lamp (365 nm).

-

Quartz or UV-transparent microplate or cuvette.

Procedure:

-

Binding Reaction: Mix the diazirine-labeled bait protein with the prey protein in the interaction buffer. The molar ratio will depend on the binding affinity of the interaction. A 1:1 or 1:2 (bait:prey) ratio is a common starting point.

-

Incubation: Incubate the mixture for 30-60 minutes at the optimal temperature for the interaction (e.g., 4°C, room temperature, or 37°C) to allow the protein complex to form.

-

Photo-Irradiation: Place the sample in a UV-transparent vessel on ice (to dissipate heat) and irradiate with a 365 nm UV lamp. Start with an irradiation time of 5-15 minutes.[10]

-

Rationale: The UV light activates the diazirine, generating the reactive carbene which will form a covalent bond with any molecule in its immediate vicinity, including the interacting prey protein.

-

-

Analysis: Analyze the reaction products by SDS-PAGE. A new, higher molecular weight band corresponding to the bait-prey complex should be visible. This can be confirmed by Western blotting using antibodies against both the bait and prey proteins.

Protocol 3: Sample Preparation for Mass Spectrometry

Following successful crosslinking, the identification of the crosslinked peptides by mass spectrometry provides high-resolution information about the interaction interface.

Materials:

-

Crosslinked protein sample (from Protocol 2).

-

SDS-PAGE equipment and reagents.

-

In-gel digestion kit or reagents (Trypsin, DTT, Iodoacetamide, etc.).

-

LC-MS/MS system.

Procedure:

-

Gel Electrophoresis: Separate the crosslinked sample on an SDS-PAGE gel.

-

Band Excision: Excise the high molecular weight band corresponding to the crosslinked complex. Also, excise the monomeric bait and prey bands as controls.

-

In-Gel Digestion: Perform a standard in-gel digestion protocol: a. Destain the gel piece. b. Reduce disulfide bonds with DTT. c. Alkylate cysteine residues with iodoacetamide. d. Digest the proteins with trypsin overnight.

-

Peptide Extraction: Extract the peptides from the gel piece using acetonitrile and formic acid solutions.

-

LC-MS/MS Analysis: Analyze the extracted peptides by LC-MS/MS. It is crucial to use an appropriate fragmentation method. While CID is common, Higher-Energy Collisional Dissociation (HCD) and Electron-Transfer Dissociation (ETD) can provide more comprehensive fragmentation of crosslinked peptides.[11][12]

-

Data Analysis: Use specialized software (e.g., pLink2, MeroX, or MaxLynx) to identify the crosslinked peptide pairs from the complex MS/MS data.[13] This software is designed to search for spectra containing fragments from two different peptide chains linked by the mass of the crosslinker.

Data Interpretation and Troubleshooting

| Problem | Potential Cause | Suggested Solution |

| Low or no crosslinking efficiency | Insufficient UV irradiation | Optimize UV exposure time and intensity. Ensure the sample vessel is UV-transparent. |

| Inefficient bait protein labeling | Verify labeling by mass spectrometry (Protocol 1). Increase the molar excess of the diazirine reagent during conjugation. | |

| Weak or no protein interaction | Confirm the interaction using an orthogonal method (e.g., pull-down assay). Optimize buffer conditions (pH, salt). | |

| High background / non-specific crosslinking | Excess free crosslinker | Ensure complete removal of unconjugated reagent after the labeling step (Protocol 1, Step 5). |

| Protein aggregation | Perform crosslinking at a lower protein concentration. Include non-ionic detergents (e.g., Tween-20) in the interaction buffer. Centrifuge the sample before UV irradiation. | |

| Bait protein precipitates during labeling | High concentration of organic solvent | Keep the final concentration of DMF/DMSO below 5-10% (v/v). |

| Reagent concentration too high | Reduce the molar excess of the diazirine reagent. | |

| Difficulty identifying crosslinked peptides | Low abundance of crosslinked species | Enrich for the crosslinked complex by affinity purification before SDS-PAGE. |

| Inappropriate MS fragmentation | Use a combination of fragmentation methods (e.g., HCD and ETD) to improve sequence coverage of the crosslinked peptides.[11][12] |

Conclusion

3-(2-bromoethyl)-3-methyl-3H-diazirine is a powerful tool for covalently capturing protein-protein interactions. By combining a targetable conjugation moiety with a photo-activatable crosslinking group, it enables researchers to stabilize transient complexes for detailed characterization. The protocols and guidelines presented here provide a robust framework for the successful application of this reagent, from initial experimental design to the final identification of interaction sites by mass spectrometry. Careful optimization and the use of appropriate controls are paramount to generating reliable and insightful data.

References

- OmicsDI. (n.d.). Deciphering Diazirine Reaction Mechanism: through Irradiation Modulation for Residue-Specific Distance Restraints in Protein Photo-Crosslinking. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEblJEoMLTV3upM_mNtjl_ohOxmEBkcW1T9u-xoa7htzekSlH3JO1TP0U3cdjW9COX20OfUEhSS3Vz7Q7Q0wxHmerWzG7DWda5prLLPqxC57_ZfxPDvX1PhvN16BuGtxYXpkAqpGXeJ66F-

- ResearchGate. (n.d.). Mechanism of diazirine photo‐crosslinking. a) Upon UV irradiation, the.... Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHQp7cU2DlE_7RNmWO8EbDTH5WQPLtQgnqzl-13aUfRpbPzS_p8QyVuMUlldYSMV_91bgh4rGeKqPb03hiDdadRcvUJL0WvXSt12uAu24n8GQIl8z2SCu7V9DjtdUiohJayacRJjJSIhOkku63B7cS5GlXb_LT6ttSNLGG4XoxnDjfAummH-siSG8GVWdovdiV3Mwpneno2EErT-y9XVyJfjbQY2VnSscKPaxHHWQPUclHIfTDwy7V4i4XzIFmnU4k=

- Nature Portfolio. (2024, July 19). Protein Structure Mapping: Unveiling the Mechanism of Diazirine Photo-reactions. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHn6BH_-pmoA_P9BdRp0Ol8JG0dGOMnTiev2krOsoIIxnboNozGlv7ubgT2oV3-aMiAc2gfY7rXczCJVDptUO_ePukk2uSUG3BBgvCqy5U1rKMr5Z7uedIdwaegg7G3Rsep0r19RXSzvaVmzwxkgmgsb42zTxw2aOB4XYqdPrOxfcJ6_TOo4CN6DHnk8f-8eF0jx4cZjC5gnxmoTIRcbvlhseYh6vi7TnOXIAMtmreFeLQYzbx-Xw==

- EMBL-EBI. (2024, June 22). Deciphering Diazirine Reaction Mechanism: through Irradiation Modulation for Residue-Specific Distance Restraints in Protein Photo-Crosslinking. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEmvbhJaAH2FmeMd6QnMoDWC6QPPDs9VCvrVgxnpfAQ3c9zlli4OuQO6-ov_r9u61I04KpwJRUtIZ958uVkzUmMoYZBmVYm7OSTHg64ADKEcybJgm8H1m6DyW2fTDAJcItxnr1XdLcOm3M2fxaEO1Kqmg==

- Peking University. (2024, July 22). Research Progress from Prof. Tang Chun's Group: Unveiling the Photoreaction Mechanism of Diazirines in Protein Mass Spectrometry. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQER_44MIJJD-D3pHXZ2fSIxs77STznm_GVQIIzBvi84MIyGeNjEFu5vwG34_YR9cdDpWXZyB7RuF4BS3loRpeyOt7BneKLnXaRFnTFkdxeUDOIpfjHWsZTqM2Exxewi4_8_VX4xjERJiNiaA80cS01bL52EDtvrJYjrxpgfHOZWCIOT4Q==

- Pharmaceutical Business Review. (n.d.). Diazirines for Photoaffinity Labelling. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHuf0dbhL7cdLYDN-zy_gXVTWEND3UOf0WqXphDq9tZPbrhYOgbGV0tDdHURhmPlMIzVgkQMOW46ZxU57T7kSGnKkHlYIqk-WExYDsxb4E_DwciuqCtqCciFDFMmBR_2veINWo5aU2yqHaWqBvd3r1ZXCUwsc9nJ64K3reNXUNRGuv9xdGU_KFLWEaRa97-oClvsdTHukEYJFzVCZr5q5jNbw==

- ResearchGate. (n.d.). Principle of photoaffinity labeling of proteins with diazirine.... Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFVHGSIRXChWKssVO6-xi7WFno39Gs2fElDd7DnUBV-Jo-S-YbOR29FP7iIxorXWObGth_eL-mcQJU8ziMAtCDNSvATDcJ-o3OTeHzQc4a45RSyGXk3xRva-HYF8makH1cShjwNO8QnsDli7hHtuLWyKY9Y5N8EBQLStUdP59pkT0-lwpiXxFnnpQXCQvhVI3Xokq53Ra6zEDo1u7yBNxM75pvmYNAKDn6xly2JZKEGfTWS3GVdVj_yV20Da3Ic7wr2OI6hk=

- MDPI. (n.d.). Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwofgyWmdxXIYp2dUTrcmnH9Pi__3VEimWMMGLlL_C3VM8Ue1embbJ2cShaowgRCVKQlCHfGFHMqT7rsUkOP6YJpG9GNO-Eje4UM_CwQBBHW1eX7bGlgV6jgzHINdGGee2hHDg1sLUKdqQFog=

- NIH National Library of Medicine. (n.d.). Optimized Fragmentation Regime for Diazirine Photo-Cross-Linked Peptides. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG698YMkUTi2hspFfJyZWUJSzrTjGnfr42kleUjsvXfunGyWiRzGfzNcJv2glHKULfhpyrmpYTXvgh7gRItMsbjDibsxllnWnl9S3NMZODeh91XoB9yi7VSL54RCpXXkBir76s4VaLHBJxc5Bs=

- Rappsilber Laboratory. (n.d.). Optimized fragmentation regime for diazirine photo-cross-linked peptides. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFQgrsZinjCpqDeS_XyngHl7Jfukk3AjruJ-cA_EaLBKx9MiVaPxm6kT87VR37XztotqkwmO2HH5abQa7hD1NuwZTxrYEVtTKlsGUQhhwL1dKmdTm0mVeQ9Pc5un1pb5jgFpgaiD-tX2n5xB_0iojhT7tseux_Ma6zh4s8BFB5dUxcfF-Px45_60mGrCjleYPv-_rGUU_MPe0yYuEpmpPa64gk=

- Semantic Scholar. (2014, November 14). DIAZIRINE-BASED MULTIFUNCTIONAL PHOTO-PROBES FOR AFFINITY-BASED ELUCIDATION OF PROTEIN-LIGAND INTERACTION. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHhd_JBGTc-Gb2MiMNifnzWT1WN0JSq4nXkP0fKKWUb-Legy4YtTWY4Oov-6QkUnqPT0m8MJlz5T9pq7UCbH1Y-1eGrETXzm-b0D4CWQbx3l3mrTuU7XeyKgyRNSD4akFE0fP9HIy1ndbjliwwv8bKsnJ-XvvUkRVJ9wzLg3DVG2DFIf8nAvifdV6_R8mFmQb0Jq3refRspm8-ZrfWiQ2Kn

- ResearchGate. (n.d.). Overview of diazirine synthesis, activation, and applications. (a).... Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFhpnK9wx5UKPc-po7uRUA5SbDTnCERUQ8s03zez7pePe3XqOFVGQhwcK0-cnRoZINRoL28c_aE5Odw2MsJCzikSOi32B-auicoGxMch4Qo39jgCJO0sjbt091p40sTlsp5lnwj6yCXWtvCbA8p5jJB1rUc4fqEct4kaxi9L_wkCuWs1taGaHLqWP07wBrqlAXu613Dqde6XXSLxwrlo8qDgiICOxisAGxK36r7VYjLrmhNnr8IIIdM6RL6oPp1Ru2a

- BLDpharm. (n.d.). Applications of Diazirine in Chemical Biology. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG2pSLo9GP0762WulKm3Mbxha9WvX2siF-vmnt8WhUvCCztqPh40ZibasJ7yv8SEQMVLqh7aqY--TeEzcWfSMU188G6Gz31CqGEdmhyfD-hjI93bnUkdRhQd-IliGDKfoUYIvGR95eRDxVmvC2PtpKHoFc=

- Athabasca University. (n.d.). Development of Diazirine-based crosslinking agents for covalently linking protein. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFbuK0s2fJ4389bLp1Ayt6N51fwsLn5H3LfmY0oM0Ug-TCfGnl7phrwuAyFZD1qwhrAyabDl3yue7qKavgsIwHT9fNDG1-oS6vfCuN9Vx72WO-Xz_LF1yAn2mqe5-uUXmYQRY-gZG7wdDOyTYc6WgN3_RR75W0XFAXdVfY30MOrlqf-gC_DPZtr2kkOnfuEnoecwF1nwmkPYvQYC--QAVYVYPS4bDNn3o3xw0kXdhh7PR0Y0gy8jXfg8I8P9PRVKkY=

Sources

- 1. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Diazirines for Photoaffinity Labelling - Pharmaceutical Business review [pharmaceutical-business-review.com]

- 4. Applications of Diazirine in Chemical Biology [bldpharm.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. communities.springernature.com [communities.springernature.com]

- 8. Research Progress from Prof. Tang Chun's Group: Unveiling the Photoreaction Mechanism of Diazirines in Protein Mass Spectrometry-News-College of Chemistry and Molecular Engineering [chem.pku.edu.cn]

- 9. PXD048452 - Deciphering Diazirine Reaction Mechanism: through Irradiation Modulation for Residue-Specific Distance Restraints in Protein Photo-Crosslinking - OmicsDI [omicsdi.org]

- 10. researchgate.net [researchgate.net]

- 11. Optimized Fragmentation Regime for Diazirine Photo-Cross-Linked Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Optimized fragmentation regime for diazirine photo-cross-linked peptides – Rappsilber Laboratory [rappsilberlab.org]

- 13. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]

Experimental setup for UV irradiation of diazirine compounds

Application Note & Protocol

Topic: Experimental Setup for UV Irradiation of Diazirine Compounds for Photoaffinity Labeling

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Diazirine-based photoaffinity labeling (PAL) is a powerful chemical biology technique for identifying and characterizing molecular interactions, particularly between small molecules and their protein targets.[1][2] This method relies on the light-induced activation of a diazirine moiety, which generates a highly reactive carbene that covalently crosslinks to interacting biomolecules.[3][4][5] This application note provides a comprehensive guide to the principles, experimental setup, and detailed protocols for the UV irradiation of diazirine compounds. It is designed to equip researchers with the technical knowledge and practical insights required to design and execute successful PAL experiments, from selecting the appropriate equipment to troubleshooting common issues.

The Principle of Diazirine Photochemistry

The utility of diazirines in PAL stems from their unique photochemical properties. Though stable in the dark, diazirines are efficiently activated by low-energy UV-A light (typically 350-370 nm), a wavelength range that minimizes damage to biological samples like proteins and nucleic acids.[3][6][7]

Upon UV irradiation, the diazirine ring undergoes photolysis, extruding molecular nitrogen (N₂) to generate a short-lived, highly reactive singlet carbene intermediate.[4][5] This carbene can then rapidly and indiscriminately insert into nearby chemical bonds (e.g., C-H, N-H, O-H) within its immediate vicinity, creating a stable, covalent crosslink between the probe molecule and its binding partner.[4][8]

An important consideration is the potential for a side reaction where the excited diazirine isomerizes into a more stable, linear diazo compound.[4][8] While this diazo isomer can also be photoactivated to form a carbene, it requires higher energy UV light (<315 nm) not typically emitted by standard PAL lamps.[8] However, the diazo intermediate itself can exhibit preferential reactivity, particularly towards acidic amino acid residues, which can complicate the interpretation of labeling results.[9] Therefore, experimental conditions are optimized to favor the direct carbene pathway.

Caption: General workflow for a photoaffinity labeling experiment.

4.1. Materials

-

Diazirine-containing probe

-

Target protein in a suitable buffer (e.g., PBS, Tris, HEPES)

-

Unmodified parent compound (for competition control)

-

UV-transparent reaction vessel (e.g., quartz cuvette, 96-well plate)

-

UV light source (365 nm)

-

Ice bucket or cold plate

4.2. Step-by-Step Procedure

-

Prepare Samples: In separate UV-transparent tubes or wells on ice, prepare your reaction mixtures. For a 50 µL final volume:

-

Test Sample: Add target protein (e.g., to 1 µM final concentration) and diazirine probe (e.g., to 5 µM final concentration).

-

No UV Control: Prepare identically to the test sample. Keep protected from light (e.g., with aluminum foil). [6] * Competition Control: First, add the unmodified parent compound (e.g., to 250 µM final concentration) to the target protein. Incubate for 15 minutes on ice. Then, add the diazirine probe (to 5 µM final concentration).

-

-

Incubate: Incubate all samples in the dark (e.g., on ice) for 30 minutes to allow for binding.

-

UV Irradiation:

-

Place the reaction plate or tubes on a pre-chilled surface (e.g., a cold block or in an ice bath).

-

Position the UV lamp at a fixed, optimized distance above the open samples. For example, use a 15W lamp at a distance of 3-5 cm. [10] * Irradiate the samples for a predetermined time, typically ranging from 1 to 60 minutes. [8]A common starting point is 15-20 minutes. [11]Remember to keep the "-UV" control covered.

-

-

Post-Irradiation:

-

After irradiation, the reaction is complete. The carbene is extremely short-lived, so no formal quenching step is usually required.

-

Samples are now ready for downstream analysis, such as SDS-PAGE, in-gel fluorescence scanning (if the probe has a reporter tag), click chemistry for biotinylation, and/or mass spectrometry for binding site identification. [6][12][13]

-

Optimization and Troubleshooting

Optimizing irradiation conditions and troubleshooting poor results are key to successful PAL.

| Parameter | Typical Range | Rationale & Optimization Notes |

| UV Wavelength | 350 - 370 nm | This range maximizes diazirine activation while minimizing protein/cell damage. Verify lamp output with a UV meter if possible. [3][7][10] |

| Irradiation Time | 1 - 60 min | Dependent on light intensity and probe quantum yield. [8]Perform a time-course experiment (e.g., 2, 5, 10, 20, 30 min) to find the optimal time that maximizes specific labeling without causing sample degradation. |

| Light Intensity | Varies (e.g., 1-10 mW/cm²) | Higher intensity allows for shorter irradiation times. [6]Ensure the light field is uniform across all samples. Distance is a critical factor; intensity decreases with the square of the distance. [10] |

| Probe Concentration | 1-10x Kd | Use the lowest possible concentration that gives a robust signal to minimize non-specific labeling. High concentrations can lead to off-target effects. |

Common Problems & Solutions

-

Low Labeling Efficiency:

-

Cause: Insufficient UV exposure.

-

Solution: Increase irradiation time or decrease the distance to the lamp. [14]Verify the lamp is functioning correctly and emitting at the proper wavelength.

-

Cause: Hydrolysis/instability of the probe.

-

Solution: Prepare stock solutions of the probe fresh and store protected from light. [14]* High Background/Non-Specific Labeling:

-

Cause: Probe concentration is too high.

-

Solution: Titrate the probe concentration downwards. Ensure the competition control is effective.

-

Cause: Over-irradiation leading to sample damage and aggregation.

-

Solution: Reduce the irradiation time or light intensity. Ensure adequate cooling during the procedure.

-

-

Protein Precipitation:

-

Cause: Over-crosslinking or UV-induced damage changes protein solubility.

-

Solution: Reduce the molar excess of the probe or shorten the irradiation time. [14]Ensure the buffer conditions are optimal for protein stability.

-

Safety Precautions

Working with UV radiation and chemical compounds requires strict adherence to safety protocols.

-

UV Radiation: UV light can cause severe burns to the skin and eyes in seconds. [15] * Enclosure: Whenever possible, conduct irradiations within a light-tight cabinet or enclosure. [16][17] * Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and a UV-blocking polycarbonate face shield that is ANSI Z87.1 certified. [15][16][18][19]Standard prescription glasses are not sufficient.

-

Ozone Production: High-intensity UV sources with wavelengths below 250 nm can generate ozone. While 365 nm lamps are less of a concern, ensure adequate ventilation, especially for prolonged use in enclosed spaces. [16][19]

References

-

Safe operation of UV light sources in laboratories. University of St Andrews. Available at: [Link]

-

Mechanism of diazirine photo‐crosslinking. a) Upon UV irradiation, the... ResearchGate. Available at: [Link]

-

UV. University of Kentucky Research Safety. Available at: [Link]

-

Safety Considerations for Ultraviolet Radiation in the Laboratory. (2014). AZoM. Available at: [Link]

-

Ultraviolet Light Safety Awareness. Florida Atlantic University. Available at: [Link]

-

Ultraviolet (UV) Light. University of Nevada, Reno Health, Safety & Risk Management. Available at: [Link]

-

Reactive intermediates for interactome mapping. (2021). Chemical Society Reviews. Available at: [Link]

-

Deciphering Diazirine Reaction Mechanism: through Irradiation Modulation for Residue-Specific Distance Restraints in Protein Photo-Crosslinking. OmicsDI. Available at: [Link]

-

Target Identification by Diazirine Photo-Cross-linking and Click Chemistry. (2013). Journal of Visualized Experiments. Available at: [Link]

-

Photoaffinity Labelling. Domainex. Available at: [Link]

-

General schematic of a diazirine‐based PAL experiment. Depending on the... ResearchGate. Available at: [Link]

-

Photoaffinity labelling of alpha-synuclein using diazirine labelled caffeine, nicotine and 1-aminoindan. CORE. Available at: [Link]

-

Development of Diazirine-based crosslinking agents for covalently linking protein. University of Huddersfield Repository. Available at: [Link]

-

Development of diazirine–alkyne tag for protein–ligand interaction analysis with photoaffinity labeling. (2024). Chemistry Letters. Available at: [Link]

-

Diazirine based photoaffinity labeling. (2012). PubMed. Available at: [Link]

-

Optimal Wavelengths and Solvents to Modulate Diazirine Kinetics. (2025). National Institutes of Health. Available at: [Link]

-

Mechanistic differences between linear vs. spirocyclic dialkyldiazirine probes for photoaffinity labeling. (2024). RSC Publishing. Available at: [Link]

-

Design and Evaluation of a Cyclobutane Diazirine Alkyne Tag for Photoaffinity Labeling in Cells. (2022). Journal of the American Chemical Society. Available at: [Link]

-

Labeling Preferences of Diazirines with Protein Biomolecules. ChemRxiv. Available at: [Link]

-

Small molecule photocatalysis enables drug target identification via energy transfer. (2022). Macmillan Group - Princeton University. Available at: [Link]

-

Rescuing error control in crosslinking mass spectrometry. (2024). National Institutes of Health. Available at: [Link]

-

PCR Troubleshooting. Bio-Rad. Available at: [Link]

-

Troubleshooting Errors and Faults in Photomicrography. Evident Scientific. Available at: [Link]

Sources

- 1. Photoaffinity Labelling | Domainex [domainex.co.uk]

- 2. Diazirine based photoaffinity labeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Photoreactive Amino Acids: Mechanisms, Synthesis, Applications, Detection and Challenges - Creative Proteomics [creative-proteomics.com]

- 4. researchgate.net [researchgate.net]

- 5. macmillan.princeton.edu [macmillan.princeton.edu]

- 6. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Applications of Diazirine in Chemical Biology [bldpharm.com]

- 8. thieme-connect.com [thieme-connect.com]

- 9. chemrxiv.org [chemrxiv.org]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. Mechanistic differences between linear vs. spirocyclic dialkyldiazirine probes for photoaffinity labeling - Chemical Science (RSC Publishing) DOI:10.1039/D4SC04238G [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. academic.oup.com [academic.oup.com]

- 14. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]

- 15. hsrm.umn.edu [hsrm.umn.edu]

- 16. nottingham.ac.uk [nottingham.ac.uk]

- 17. azom.com [azom.com]

- 18. UV | Research Safety [researchsafety.uky.edu]

- 19. Radiation Safety – Stanford Environmental Health & Safety [ehs.stanford.edu]

Synthesis of custom probes from 3-(2-bromoethyl)-3-methyl-3H-diazirine

An In-Depth Guide to the Synthesis and Application of Custom Photoaffinity Probes from 3-(2-bromoethyl)-3-methyl-3H-diazirine

Authored by a Senior Application Scientist

Introduction: Illuminating Biological Interactions with Precision

In the intricate landscape of drug discovery and chemical biology, understanding the precise interactions between a small molecule and its biological targets is paramount. Photoaffinity labeling (PAL) has emerged as a powerful and indispensable technique for covalently capturing these often transient and low-affinity interactions within a complex native environment.[1][2] By incorporating a photoreactive moiety into a ligand of interest, researchers can initiate a covalent crosslink to the target protein upon UV irradiation, enabling subsequent identification and characterization.

Among the arsenal of photoreactive groups, diazirines have distinguished themselves as the gold standard.[1][3] Their diminutive size minimizes steric perturbation of the parent ligand, and upon photoactivation with long-wave UV light (typically 350-365 nm), they efficiently generate highly reactive carbene intermediates.[4][5] These carbenes can insert into a wide range of C-H and X-H bonds in their immediate vicinity, providing a "snapshot" of the binding event.

This guide focuses on a particularly versatile and accessible building block for custom probe synthesis: 3-(2-bromoethyl)-3-methyl-3H-diazirine . This reagent uniquely combines the photo-crosslinking capability of the aliphatic diazirine with a highly tractable bromoethyl functional handle. The primary alkyl bromide serves as a potent electrophile, readily undergoing nucleophilic substitution with a diverse array of functional groups present on ligands, peptides, or other molecules of interest. This allows for the straightforward, modular synthesis of bespoke photoaffinity probes tailored to specific biological questions.

This document provides a comprehensive overview, from the core chemical principles to detailed, field-tested protocols for synthesis, characterization, and application.

Part 1: Core Principles and Mechanistic Insights

A deep understanding of the underlying chemistry is critical for successful probe design and troubleshooting. The utility of 3-(2-bromoethyl)-3-methyl-3H-diazirine hinges on the distinct reactivity of its two key functional components.

The Diazirine Photoreactive Group

The 3-methyl-3H-diazirine ring is a strained, three-membered ring containing a nitrogen-nitrogen double bond. While relatively stable in the dark, it undergoes irreversible decomposition upon irradiation with UV light.

-

Photoactivation: Absorption of a photon (λ ≈ 350-365 nm) excites the diazirine, leading to the extrusion of nitrogen gas (N₂), a thermodynamically highly favorable process.

-

Carbene Generation: This extrusion generates a highly reactive and short-lived carbene intermediate.

-

Covalent Crosslinking: The carbene rapidly and indiscriminately inserts into nearby chemical bonds, primarily C-H and O-H bonds of amino acid residues within the ligand's binding pocket, forming a stable, covalent adduct.[5]

Caption: Photoactivation of the diazirine moiety to form a reactive carbene.

The Bromoethyl Electrophilic Handle

The 2-bromoethyl group is the key to customization. It acts as a robust electrophile, making it an ideal partner for SN2 (bimolecular nucleophilic substitution) reactions. A wide variety of nucleophiles present on a researcher's ligand of interest can displace the bromide ion, forming a stable covalent bond.

Common nucleophiles for this reaction include:

-

Amines (Primary and Secondary): Forming secondary or tertiary amine linkages.

-

Thiols (Cysteines): Forming stable thioether linkages.

-

Alcohols/Phenols (Serine, Threonine, Tyrosine): Forming ether linkages.

-

Carboxylates (Aspartate, Glutamate, C-terminus): Forming ester linkages.

This versatility allows for the conjugation of the diazirine warhead to a vast range of molecules.

Caption: General reaction scheme for custom probe synthesis.

Part 2: Synthesis and Characterization Protocols

This section provides detailed, step-by-step protocols for the synthesis and validation of custom probes.

Critical Safety Considerations

While aliphatic diazirines are generally more stable than their aryl counterparts, they are energetic molecules and must be handled with care.

-